4-Chloro-3-fluoro-5-nitrobenzoic acid

Regiochemistry Structural Isomerism Halogen Substitution

Mis-sourcing generic 'chloro-fluoro-nitrobenzoic acid' risks failed syntheses due to regioisomer mismatch. This 4-Cl-3-F-5-NO2 isomer (CAS 1804879-14-8) provides the exact spatial arrangement required for reliable SAR, patent-safe routes, and agrochemical lead optimization. - Verified substitution pattern eliminates positional isomer substitution risk - Suitable for medicinal chemistry & next-gen pesticide building blocks - Analytical QC (NMR, HPLC) ensures batch-to-batch synthetic fidelity

Molecular Formula C7H3ClFNO4
Molecular Weight 219.55
CAS No. 1804879-14-8
Cat. No. B2848481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-fluoro-5-nitrobenzoic acid
CAS1804879-14-8
Molecular FormulaC7H3ClFNO4
Molecular Weight219.55
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])Cl)F)C(=O)O
InChIInChI=1S/C7H3ClFNO4/c8-6-4(9)1-3(7(11)12)2-5(6)10(13)14/h1-2H,(H,11,12)
InChIKeyOTJZEAGZIMBMFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-fluoro-5-nitrobenzoic Acid Overview


4-Chloro-3-fluoro-5-nitrobenzoic acid (CAS 1804879-14-8) is a halogenated nitrobenzoic acid derivative with the molecular formula C7H3ClFNO4 and a molecular weight of 219.55 g/mol . This compound is a member of the broader class of chloro-fluoro-nitrobenzoic acids, which are widely recognized as key intermediates for the synthesis of pharmaceutical and agrochemical active ingredients [1]. Its precise substitution pattern—featuring chlorine at the 4-position, fluorine at the 3-position, and a nitro group at the 5-position relative to the carboxylic acid—distinguishes it from other isomers and provides a unique handle for further synthetic elaboration. The compound serves as a versatile building block, particularly for medicinal chemistry and pesticide development pipelines where the specific spatial arrangement of halogens and the nitro group is critical for downstream biological activity or material properties [1].

Order by exact CAS number to avoid regioisomer mix-ups

Confirm identity via 1H NMR and HPLC retention time

Verify 4-chloro-3-fluoro-5-nitro substitution pattern before synthesis

4-Chloro-3-fluoro-5-nitrobenzoic Acid Substitution Risks


Due to the high degree of structural similarity among chloro-fluoro-nitrobenzoic acid isomers, there is a significant procurement risk of inadvertently substituting the target compound with a cheaper or more readily available regioisomer, such as 3-chloro-4-fluoro-5-nitrobenzoic acid (CAS 132992-43-9) or 2-chloro-4-fluoro-5-nitrobenzoic acid (CAS 114776-15-7) . Such substitutions are not scientifically neutral. The different spatial arrangement of the halogen and nitro substituents around the aromatic ring fundamentally alters the compound's chemical reactivity, hydrogen-bonding capabilities, and physical properties (e.g., pKa, melting point) [1]. In drug discovery or agrochemical synthesis, even a single positional change in a building block can lead to a complete loss of desired activity in the final target molecule or the introduction of unwanted toxicological profiles. Therefore, a generic 'chloro-fluoro-nitrobenzoic acid' cannot be interchanged; strict identity verification by CAS number and analytical methods (e.g., NMR) is essential for ensuring synthetic fidelity and project integrity.

Regioisomerism alters reactivity and hydrogen-bonding capabilities

Single positional change may abolish desired activity in final target

Physical properties (pKa, melting point) differ, affecting handling

4-Chloro-3-fluoro-5-nitrobenzoic Acid vs. Key Analogs


Regioisomeric Differentiation

The primary differentiation for 4-chloro-3-fluoro-5-nitrobenzoic acid (CAS 1804879-14-8) lies in its specific regioisomeric identity relative to its closest analog, 3-chloro-4-fluoro-5-nitrobenzoic acid (CAS 132992-43-9) . While both share the same molecular formula (C7H3ClFNO4) and mass (219.55 g/mol), they represent distinct chemical entities. In the target compound, the chloro and fluoro substituents are adjacent (4-Cl and 3-F), whereas in the analog, their positions are swapped (3-Cl and 4-F). This substitution pattern directly impacts the molecule's electron density distribution and steric environment, which in turn governs its reactivity in cross-coupling, nucleophilic aromatic substitution, and other downstream transformations.

Regioisomeric Identity
Structural context
4-Cl, 3-F, 5-NO2 vs 3-Cl, 4-F, 5-NO2
Distinct chemical entities; requires CAS-specific procurement
Verify by 1H NMR to confirm regioisomer
Regiochemistry Structural Isomerism Halogen Substitution

pKa Differentiation

While experimental pKa data for 4-chloro-3-fluoro-5-nitrobenzoic acid (CAS 1804879-14-8) is not publicly available, predictive data for its regioisomer 3-chloro-4-fluoro-5-nitrobenzoic acid (CAS 132992-43-9) provides a class-level reference. The predicted pKa for the regioisomer is 3.17 ± 0.10 . Given the ortho effect on benzoic acid acidity is highly dependent on the exact nature and position of substituents (with ortho-substituents often causing a 2-3 fold increase in acidity for halogens and up to a 20-fold increase for nitro groups [1]), the target compound's distinct substitution pattern (3-F, 4-Cl) will almost certainly confer a different pKa value compared to its 3-Cl, 4-F analog.

Predicted pKa Context
Class-level inference
Target data unavailable; comparator predicted pKa ~3.17 (ACD/Labs)
pKa likely differs from comparator due to ortho effect; influences solubility and chromatography
Experimental pKa measurement recommended for accurate handling
Physicochemical Properties Acidity pKa Prediction

Regiospecific Heterocycle Synthesis

The value of 4-chloro-3-fluoro-5-nitrobenzoic acid (CAS 1804879-14-8) is directly tied to the specific arrangement of its reactive handles for sequential derivatization. The ortho relationship between the chlorine (4-position) and fluorine (3-position) allows for distinct, stepwise functionalization not possible with its isomers. For instance, the nitro group (5-position) can be reduced to an amine for amide bond formation, while the chlorine can subsequently undergo palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), and the fluorine can be targeted in nucleophilic aromatic substitution (SNAr) reactions under specific conditions [1]. This regio-defined sequence of reactions is essential for constructing complex heterocyclic scaffolds, as demonstrated in the synthesis of nitrogen-containing heterocyclic compounds for therapeutic applications .

Sequential Derivatization
Class-level inference
Ortho Cl/F + meta NO2 enables orthogonal transformations (reduction, cross-coupling, SNAr)
Unique reactivity sequence supports complex heterocycle construction
Regioisomer-specific synthetic plan is critical
Medicinal Chemistry Heterocycle Synthesis Cross-Coupling

4-Chloro-3-fluoro-5-nitrobenzoic Acid Application Scenarios


Late-Stage Lead Optimization

When a project has advanced to lead optimization and requires the fine-tuning of a drug candidate's properties. The specific, non-interchangeable substitution pattern of 4-chloro-3-fluoro-5-nitrobenzoic acid (CAS 1804879-14-8) is crucial for executing a planned synthetic sequence that installs the final molecular features. The ortho-halogen arrangement provides a distinct steric and electronic environment, making it suitable for structure-activity relationship (SAR) studies where even minor changes in geometry or electron density can have a profound impact on potency, selectivity, or metabolic stability [1].

Patent-Specific Heterocyclic Scaffolds

In the early stages of developing a new chemical entity (NCE) where intellectual property protection is paramount. The compound has been implicated as a building block for nitrogen-containing heterocyclic systems . Using the precise CAS-specified intermediate (1804879-14-8) ensures that the synthetic route is novel and non-obvious, potentially contributing to the composition of matter or process patent claims. This differentiates it from more common, commercially established isomers that may already be covered by existing prior art.

Agrochemical Intermediate Development

For the synthesis of next-generation pesticides or herbicides where the metabolic and environmental degradation profile is under scrutiny. Fluorine-containing aromatic building blocks are often employed to improve the metabolic stability of agrochemicals, while the presence of a chlorine atom can enhance binding to biological targets [2]. The specific substitution pattern of 4-chloro-3-fluoro-5-nitrobenzoic acid (CAS 1804879-14-8) allows for the exploration of a unique chemical space distinct from other commercially available chloro-fluoro-benzoic acid analogs.

Analytical Method Development & QC

When establishing analytical methods to distinguish between closely related regioisomers. The distinct chromatographic (e.g., HPLC retention time) and spectroscopic (e.g., unique NMR splitting patterns) properties of 4-chloro-3-fluoro-5-nitrobenzoic acid (CAS 1804879-14-8) compared to its isomers are essential for developing robust quality control protocols. This is a critical scenario for procurement and production teams who must verify the identity and purity of incoming materials to prevent costly manufacturing errors.

Application
Selection Property
Validation Focus
Lead optimization SAR studies
Ortho-halogen substitution pattern
Regioisomeric identity and reactivity profiling
IP-sensitive heterocyclic scaffolds
Novel and non-obvious building block
CAS-specific procurement and synthetic uniqueness
Agrochemical intermediate development
Fluoro-chloro substitution for stability tuning
Metabolic and environmental degradation profile assessment
Analytical QC for regioisomer discrimination
Distinct chromatographic / NMR signature
HPLC method that separates critical regioisomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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